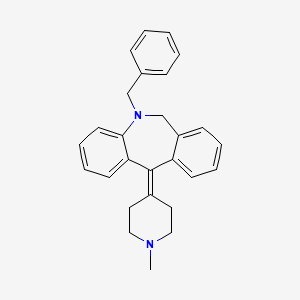

EX-10-542A free base

Description

This article compares these analogs to outline possible similarities and differences in structure, synthesis, and functionality.

Properties

CAS No. |

3297-28-7 |

|---|---|

Molecular Formula |

C27H28N2 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

5-benzyl-11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzazepine |

InChI |

InChI=1S/C27H28N2/c1-28-17-15-22(16-18-28)27-24-12-6-5-11-23(24)20-29(19-21-9-3-2-4-10-21)26-14-8-7-13-25(26)27/h2-14H,15-20H2,1H3 |

InChI Key |

DEBHUBICAZKJGI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EX-10-542A free base involves several steps, starting from the appropriate precursors. The key steps include:

Formation of the Morphanthridine Core: This involves the cyclization of suitable precursors under controlled conditions to form the morphanthridine core.

Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, typically using benzyl halides in the presence of a base.

Formation of the Piperidylidene Moiety: This step involves the reaction of the intermediate with N-methylpiperidine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

EX-10-542A free base undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It undergoes substitution reactions, particularly at the benzyl and piperidylidene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like benzyl halides and N-methylpiperidine are commonly used.

Major Products

Scientific Research Applications

EX-10-542A free base has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for synthesizing complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of EX-10-542A free base involves its interaction with specific molecular targets and pathways. It is known to:

Bind to Receptors: It interacts with certain receptors in biological systems, modulating their activity.

Influence Enzymatic Activity: It can inhibit or activate specific enzymes, affecting various biochemical pathways.

Modulate Gene Expression: It has been shown to influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key physicochemical parameters of structurally related compounds are summarized below:

Table 1: Physicochemical Properties of Analogs

Both compounds show blood-brain barrier (BBB) permeability, suggesting CNS applicability .

Pharmacological and Functional Properties

- CAS 1033610-45-5 : Inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism, which may lead to drug-drug interactions. High gastrointestinal (GI) absorption and moderate bioavailability (0.55 score) suggest oral applicability .

- CAS 1046861-20-4 : Lacks CYP inhibition but exhibits similar GI absorption and BBB penetration. Its higher molecular weight and chlorine substituent may enhance stability but reduce solubility .

Similarity Analysis

Similarity scores (0.71–0.87) between CAS 1046861-20-4 and analogs like (3-Bromo-5-chlorophenyl)boronic acid highlight shared brominated aromatic cores. Such structural motifs are critical for binding affinity in kinase inhibitors or boron-based therapeutics .

Q & A

Q. What are the primary analytical techniques recommended for characterizing the structural integrity of EX-10-542A free base in experimental settings?

Methodological Answer: Characterization should involve a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires adherence to standardized protocols, calibration with reference materials, and peer validation of spectral interpretations. For novel compounds, ensure full experimental details (e.g., solvent systems, column specifications) are documented to enable replication .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing cytotoxicity?

Methodological Answer:

- Step 1 : Establish a cytotoxicity baseline using cell viability assays (e.g., MTT or ATP-based assays) across a broad concentration range.

- Step 2 : Narrow the range to subtoxic doses and measure target-specific activity (e.g., enzyme inhibition, receptor binding).

- Step 3 : Use statistical models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Include positive and negative controls, and validate results across biological replicates. Document deviations from established protocols to address variability .

Q. What criteria should guide the selection of solvents for this compound in solubility and stability studies?

Methodological Answer: Prioritize solvents with low chemical reactivity (e.g., DMSO for stock solutions, PBS for aqueous studies). Assess stability via accelerated degradation studies under varying pH, temperature, and light conditions. Use HPLC to quantify degradation products and determine shelf-life. Cross-reference pharmacopeial guidelines for solvent compatibility .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to address low reproducibility in this compound’s pharmacokinetic parameters?

Methodological Answer:

- Factor 1 : Standardize animal models (e.g., age, strain, diet) and dosing regimens.

- Factor 2 : Validate analytical methods (e.g., LC-MS/MS) for plasma concentration measurements with spike-and-recovery experiments.

- Factor 3 : Conduct inter-laboratory studies to identify protocol discrepancies. Publish raw data (e.g., pharmacokinetic curves) and statistical variability metrics to enhance transparency .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations of this compound’s binding affinities?

Q. How should researchers design a longitudinal study to assess this compound’s metabolic stability across species?

Methodological Answer:

- Design : Use liver microsomes or hepatocytes from multiple species (human, rat, mouse). Measure metabolite formation via LC-MS at timed intervals.

- Analysis : Apply Michaelis-Menten kinetics to compare intrinsic clearance rates. Use ANOVA to assess interspecies variability, and correlate findings with cytochrome P450 isoform expression data. Include negative controls (e.g., heat-inactivated microsomes) to confirm enzymatic activity .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing contradictory in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Method 1 : Meta-analysis to aggregate data from independent studies, weighted by sample size and experimental rigor.

- Method 2 : Bayesian hierarchical modeling to account for variability in experimental conditions (e.g., cell lines, animal models). Report confidence intervals and effect sizes to contextualize contradictions .

Q. How can researchers ensure robust validation of this compound’s target selectivity in complex biological matrices?

Methodological Answer:

- Step 1 : Use orthogonal assays (e.g., biochemical assays, cellular thermal shift assays) to confirm target engagement.

- Step 2 : Employ proteome-wide profiling (e.g., affinity pulldown with quantitative MS) to identify off-target interactions.

- Step 3 : Compare results with structurally analogous compounds to infer structure-activity relationships (SAR). Document false-positive rates and limit-of-detection thresholds .

Experimental Design Challenges

Q. What methodologies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

Methodological Answer:

- Strategy 1 : Implement quality-by-design (QbD) principles to control critical synthesis parameters (e.g., temperature, catalyst purity).

- Strategy 2 : Use orthogonal analytical techniques (e.g., XRD for crystallinity, DSC for thermal stability) to characterize each batch.

- Strategy 3 : Establish acceptance criteria (e.g., ≥95% purity, ≤2% impurities) and discard non-conforming batches. Publish batch records and stability data in supplementary materials .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer:

- Pipeline : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets.

- Analysis : Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify perturbed biological networks.

- Validation : Apply CRISPR/Cas9 knockout models to confirm key targets.

Address false discovery rates (FDR) via Benjamini-Hochberg correction .

Data Presentation and Reproducibility

Q. What guidelines should govern the inclusion of raw and processed data in publications on this compound?

Methodological Answer:

- Raw Data : Provide instrument output files (e.g., NMR FIDs, MS spectra) in public repositories (e.g., Zenodo).

- Processed Data : Include annotated chromatograms, spectral assignments, and statistical summaries in main figures or tables.

- Metadata : Document experimental conditions (e.g., humidity, equipment calibration dates) to enable replication.

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can peer reviewers critically assess the validity of this compound’s reported bioactivity claims?

Methodological Answer:

- Check 1 : Scrutinize dose-response curves for appropriate curve-fitting (e.g., Hill slopes within expected ranges).

- Check 2 : Verify that controls (e.g., vehicle, reference inhibitors) are included in all assays.

- Check 3 : Demand raw data for outlier analysis and statistical re-testing.

Refer to community standards like ARRIVE for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.